10-N-Boc-氨基癸-1-烯

描述

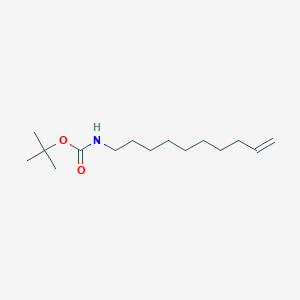

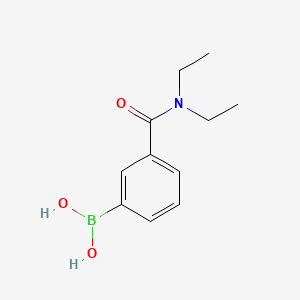

10-N-Boc-amino-dec-1-ene is a chemical compound with the molecular formula C15H29NO2 . It has a molecular weight of 255.4 and is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of N-protected amino esters, such as 10-N-Boc-amino-dec-1-ene, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst and can create functionally and structurally diverse amino ester molecules .Molecular Structure Analysis

The molecular structure of 10-N-Boc-amino-dec-1-ene contains a total of 46 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis

The N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions is an efficient and highly chemoselective process . This method is excellent in the case of aminoalcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives .Physical And Chemical Properties Analysis

10-N-Boc-amino-dec-1-ene has a density of 0.9±0.1 g/cm3, a boiling point of 353.2±21.0 °C at 760 mmHg, and a flash point of 167.4±22.1 °C . It also has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 283.6±3.0 cm3 .科学研究应用

有机合成中的胺保护剂

10-N-Boc-氨基癸-1-烯在有机合成中通常用作胺保护剂。 它可以保护胺上的氨基,防止反应过程中其他化学物质的意外反应或干扰 .

传感器器件的表面改性

该化合物用于基于硅纳米线的传感器器件的表面改性。 改性始于将 10-N-Boc-氨基癸-1-烯通过紫外线引发附着到具有 H 终止硅纳米线的器件上,随后对氨基进行脱保护,并用戊二醛进行化学改性 .

N-Boc 脱保护方法开发

研究人员描述了一种高效、可持续的 N-Boc 脱保护方法,该方法使用胆碱氯化物/对甲苯磺酸深共熔溶剂 (DES),该溶剂同时充当反应介质和催化剂。 该方法可应用于多种 N-Boc 衍生物,包括 10-N-Boc-氨基癸-1-烯 .

胺的化学选择性 N-Boc 保护

该化合物参与了一种高效且高度化学选择性的胺 N-Boc 保护过程。 该过程可以快速、定量地将伯胺、仲胺和空间位阻的脂肪族胺,以及苯胺和富电子芳香胺转化为它们的 N-Boc 衍生物 .

安全和危害

作用机制

Target of Action

10-N-Boc-amino-dec-1-ene is an organic compound . It is commonly used in organic synthesis as an amine protecting agent . The primary targets of this compound are the amine groups present in other molecules. These amine groups play a crucial role in various biochemical reactions, and protecting them can prevent undesired reactions or influences from other chemical substances .

Mode of Action

The compound interacts with its targets (amine groups) by forming a protective layer around them. This protective layer prevents the amine groups from participating in unwanted chemical reactions during the synthesis process .

Result of Action

The primary result of 10-N-Boc-amino-dec-1-ene’s action is the successful protection of amine groups during organic synthesis. This protection allows for more precise control over the reactions taking place, potentially leading to higher yields or purer products .

Action Environment

The action, efficacy, and stability of 10-N-Boc-amino-dec-1-ene can be influenced by various environmental factors. For instance, it is a colorless liquid that is insoluble in water but soluble in organic solvents . Therefore, the choice of solvent can significantly impact its effectiveness. Additionally, it has low toxicity but is combustible, indicating that safety precautions should be taken when handling and storing this compound .

属性

IUPAC Name |

tert-butyl N-dec-9-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBQHNWIXSPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373521 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313469-03-3 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313469-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)